molecular formula C11H20O2 B14339651 [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol CAS No. 103984-82-3

[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol

Cat. No.: B14339651
CAS No.: 103984-82-3
M. Wt: 184.27 g/mol
InChI Key: ATLKLQSADQFPDD-UHFFFAOYSA-N
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Description

[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methoxypropan-2-yl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol typically involves the following steps:

    Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Methoxypropan-2-yl Group: The methoxypropan-2-yl group is introduced via an alkylation reaction using a suitable alkylating agent.

    Addition of the Methanol Group: The final step involves the addition of the methanol group through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can undergo substitution reactions where the methoxypropan-2-yl group or the methanol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple alcohol with a cyclohexane ring.

    Methoxycyclohexane: A compound with a methoxy group attached to a cyclohexane ring.

    Propan-2-ol: A simple alcohol with a three-carbon chain.

Uniqueness

[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol is unique due to its combination of a cyclohexene ring, a methoxypropan-2-yl group, and a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

103984-82-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[4-(2-methoxypropan-2-yl)cyclohexen-1-yl]methanol

InChI

InChI=1S/C11H20O2/c1-11(2,13-3)10-6-4-9(8-12)5-7-10/h4,10,12H,5-8H2,1-3H3

InChI Key

ATLKLQSADQFPDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(=CC1)CO)OC

Origin of Product

United States

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